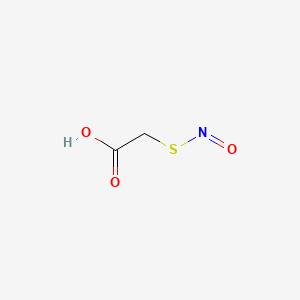
2-Nitrososulfanylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrososulfanylacetic acid is an organic compound characterized by the presence of a nitroso group (-NO) attached to a sulfanylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrososulfanylacetic acid typically involves the nitrosation of sulfanylacetic acid. This can be achieved by reacting sulfanylacetic acid with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2-Nitrososulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives of sulfanylacetic acid.
Reduction: Amino derivatives of sulfanylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Nitrososulfanylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s nitroso group can interact with biological molecules, making it useful in studying nitrosation reactions in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-nitrososulfanylacetic acid involves the interaction of its nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in both research and therapeutic contexts to study and manipulate biological pathways.
相似化合物的比较
Nitrosobenzene: An aromatic nitroso compound with similar reactivity but different structural properties.
Nitrosomethane: A simpler aliphatic nitroso compound with distinct chemical behavior.
Nitrosothiols: Compounds containing a nitroso group attached to a thiol, sharing some reactivity with 2-nitrososulfanylacetic acid.
Uniqueness: this compound is unique due to the presence of both a nitroso group and a sulfanylacetic acid moiety
属性
CAS 编号 |
58024-22-9 |
|---|---|
分子式 |
C2H3NO3S |
分子量 |
121.12 g/mol |
IUPAC 名称 |
2-nitrososulfanylacetic acid |
InChI |
InChI=1S/C2H3NO3S/c4-2(5)1-7-3-6/h1H2,(H,4,5) |
InChI 键 |
GWLFFJKFPZWJKP-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)SN=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


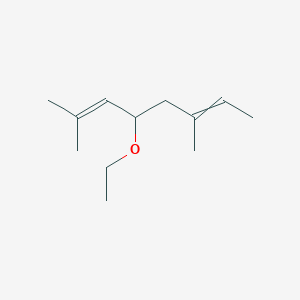
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
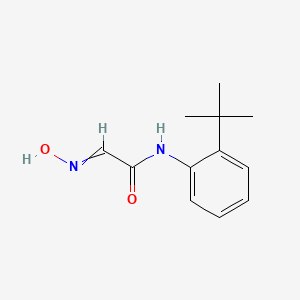
stannane](/img/structure/B14626925.png)

![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
phosphaniumolate](/img/structure/B14626950.png)
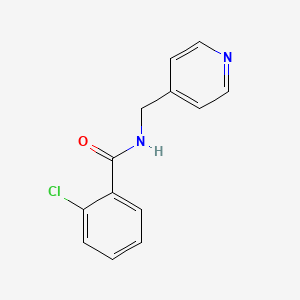

![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
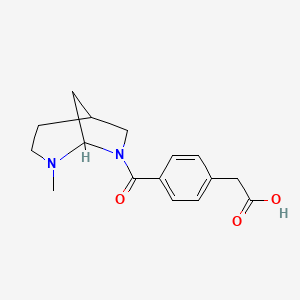

![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)

